Product packaging for (5S)-5-phenylmorpholin-3-one(Cat. No.:CAS No. 1052209-96-7; 192815-71-7)

(5S)-5-phenylmorpholin-3-one

Cat. No.: B2480709
CAS No.: 1052209-96-7; 192815-71-7
M. Wt: 177.203
InChI Key: GXDVCRCMLDJGAS-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Chiral N,O-Heterocycles in Modern Organic Synthesis

Chiral N,O-heterocycles, which are ring structures containing at least one nitrogen and one oxygen atom and possessing a non-superimposable mirror image, are of paramount importance in contemporary organic synthesis. numberanalytics.com Their significance stems from their prevalence in natural products, pharmaceuticals, and agrochemicals, where the specific three-dimensional arrangement of atoms is often critical for biological activity. numberanalytics.comhilarispublisher.comopenmedicinalchemistryjournal.com The incorporation of chirality into these heterocyclic frameworks allows for a high degree of stereochemical control, which is essential for achieving enantioselectivity in chemical reactions and ensuring the desired therapeutic effects of drug molecules. numberanalytics.com

The move towards more structurally sophisticated and three-dimensional chiral compounds in drug development has further amplified the need for efficient methods to synthesize chiral nitrogen/oxygen heterocycles. hilarispublisher.com These structures offer improved drug-like properties, such as increased metabolic stability, enhanced binding affinity to biological targets, and reduced off-target effects. nih.gov Consequently, the development of novel synthetic strategies for accessing these valuable motifs remains an active and crucial area of research in organic chemistry. hilarispublisher.comresearcher.life

Overview of (5S)-5-phenylmorpholin-3-one as a Privileged Scaffold

This compound has emerged as a particularly valuable building block, or "privileged scaffold," in organic synthesis. Its rise to prominence can be attributed to its unique structural features and its utility as a key intermediate in the synthesis of complex molecules, most notably the anticoagulant drug rivaroxaban. The specific (5S) stereochemical configuration of this compound is crucial for its biological activity, as it dictates how the molecule interacts with its target, such as the hydrophobic pocket of the Factor Xa enzyme in the case of rivaroxaban.

The morpholinone core of this compound provides essential hydrogen bonding interactions, while the phenyl group contributes to metabolic stability. chemshuttle.com This combination of features makes it an attractive starting point for the development of new therapeutic agents. chemshuttle.com Furthermore, the ketone group within the morpholinone ring can be readily functionalized, allowing for the creation of a diverse range of derivatives for various research applications. chemshuttle.com The development of scalable synthetic routes, including cyclization strategies using chloroacetyl chloride and 2-anilinoethanol, has made this chiral building block more accessible for use in drug discovery and development.

Detailed Research Findings

The utility of this compound extends beyond its role in the synthesis of rivaroxaban. It serves as a versatile chiral auxiliary and intermediate in a variety of asymmetric transformations. For instance, aldehydes possessing unsaturation at specific positions can condense with (5S)-phenylmorpholin-2-one to generate chiral stabilized azomethine ylids, which can then undergo further reactions to form complex bicyclic proline derivatives. bohrium.com This highlights the compound's ability to control the stereochemical outcome of reactions.

Moreover, derivatives of this compound have been employed in the synthesis of other biologically active compounds. For example, it has been used as a key intermediate in the preparation of dual orexin (B13118510) receptor antagonists for the treatment of insomnia. chemshuttle.com The morpholinone ring in these compounds provides crucial hydrogen bonding interactions with the receptor subtypes. chemshuttle.com

The synthesis of this compound itself can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a solution of potassium tert-butoxide can be added to a solution containing the precursor in a suitable solvent system. unizg.hrunizg.hr

Below is a table summarizing some of the key properties and synthetic applications of this compound:

Property/ApplicationDescription
Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
Appearance White crystalline powder
Solubility Limited water solubility; good solubility in methanol (B129727) and ethyl acetate
Melting Point 90-95 °C
Key Intermediate Synthesis of Rivaroxaban (anticoagulant)
Chiral Auxiliary Asymmetric synthesis of proline derivatives
Building Block Preparation of dual orexin receptor antagonists for insomnia
Functionalization The ketone group can be reduced or alkylated to create diverse derivatives

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO2 B2480709 (5S)-5-phenylmorpholin-3-one CAS No. 1052209-96-7; 192815-71-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-5-phenylmorpholin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-6-9(11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDVCRCMLDJGAS-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(=O)CO1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052209-96-7
Record name (5S)-5-phenylmorpholin-3-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for 5s 5 Phenylmorpholin 3 One and Its Chiral Derivatives

Catalytic Enantioselective Approaches to Chiral Morpholinones

The development of catalytic enantioselective methods for constructing chiral morpholinones is crucial for accessing these compounds efficiently and with high stereocontrol. Several innovative strategies have emerged, utilizing various catalysts to achieve this goal.

Chiral Phosphoric Acid Catalyzed Azabenzilic Ester Rearrangements

A significant advancement in the synthesis of C3-substituted morpholinones involves a chiral phosphoric acid-catalyzed enantioselective aza-benzilic ester rearrangement. thieme-connect.comacs.orgnih.gov This method utilizes aryl or alkyl glyoxals and 2-(arylamino)ethan-1-ols as starting materials. thieme-connect.comacs.org The reaction proceeds through a domino [4+2] heteroannulation, forming a cyclic α-iminium hemiacetal intermediate. acs.orgnih.gov A subsequent kinetically controlled 1,2-aryl/alkyl shift furnishes the desired morpholinones in yields ranging from 51–95% and with enantiomeric ratios from 88:12 to 97.5:2.5. thieme-connect.com This approach represents the first catalytic method to synthesize morpholinones from two linear substrates via a 1,2-alkyl/aryl migration. thieme-connect.com The utility of this methodology has been demonstrated in the concise synthesis of the neurokinin-1 receptor antagonist L-742,694. thieme-connect.comacs.orgnih.gov

A related zinc chloride-catalyzed cyclizative 1,2-rearrangement has also been developed for the synthesis of morpholinones bearing aza-quaternary stereocenters. nih.gov This reaction proceeds through a formal [4+2] heteroannulation followed by a 1,2-ester or amide migration, a mechanism distinct from the aza-benzilic acid-type rearrangements. nih.gov

Table 1: Chiral Phosphoric Acid Catalyzed Synthesis of Morpholinones

EntryGlyoxal2-(Arylamino)ethan-1-olCatalystYield (%)Enantiomeric Ratio (er)
1Phenylglyoxal2-(Phenylamino)ethanol(S)-CPA7292.5:7.5
2Methylglyoxal2-(Phenylamino)ethanol(S)-CPA6590:10
3Phenylglyoxal2-((4-Methoxyphenyl)amino)ethanol(S)-CPA8595:5

Data is illustrative and based on findings from cited research. thieme-connect.com

Organocatalytic Asymmetric Cycloadditions

Organocatalytic asymmetric cycloadditions provide another powerful tool for the synthesis of chiral morpholinones. These reactions offer a metal-free alternative and often proceed with high enantioselectivity. mdpi.comrsc.org One such approach involves the [4+3]-cycloaddition of azaoxyallyl cations with 2-aminophenyl enones, catalyzed by a bifunctional squaramide-based catalyst, to produce 1,4-benzodiazepin-3-ones. researchgate.net While not directly yielding morpholinones, this methodology highlights the potential of organocatalytic cycloadditions in constructing related heterocyclic systems.

Another strategy employs an organocatalytic asymmetric [3+3]-cycloaddition between γ-hydroxy-α,β-unsaturated ketones and in situ generated azaoxyallyl cations, catalyzed by a cinchonidine-derived squaramide, to afford functionalized morpholin-3-ones. researchgate.net This method has also been extended to the asymmetric [4+3]-cycloaddition of δ-hydroxy α,β-unsaturated carbonyls to produce 1,4-oxazepanes. researchgate.net

Palladium-Catalyzed Allylic Alkylation for α,α-Disubstituted Heterocycles

Palladium-catalyzed allylic alkylation has emerged as a robust method for the enantioselective synthesis of α,α-disubstituted N-heterocyclic carbonyl compounds, including morpholinones. nih.govresearchgate.netacs.orgescholarship.org This approach allows for the creation of fully substituted α-positions, which are common features in bioactive molecules. nih.govresearchgate.netacs.orgescholarship.org

The reaction typically involves the use of a palladium catalyst, such as Pd2(dba)3, in combination with a chiral ligand like (S)-(CF3)3-t-BuPHOX. nih.gov This catalytic system has been successfully applied to the decarboxylative allylic alkylation of various morpholinone substrates, affording α-allyl-α-substituted morpholinones in high yields (up to 95%) and excellent enantioselectivities (up to 99% ee). nih.gov The method demonstrates broad functional group tolerance at the α-position. nih.govresearchgate.netacs.orgescholarship.org

Table 2: Palladium-Catalyzed Enantioselective Allylic Alkylation of Morpholinones

Entryα-SubstituentYield (%)Enantiomeric Excess (ee %)
1Methyl9199
2Benzyl9599

Data derived from studies by Stoltz and coworkers. nih.gov

Copper-Promoted Stereoselective Oxyamination of Alkenes

A copper(II) 2-ethylhexanoate-promoted oxyamination of alkenes offers a direct route to 2-aminomethyl functionalized morpholines. nih.govnih.gov This reaction involves the intramolecular addition of an alcohol and the intermolecular coupling of an amine across an alkene. nih.govnih.gov The process generally yields products in good to excellent yields with high diastereoselectivity. nih.govnih.gov For instance, the reaction of β-hydroxy N-allylsulfonamide with TsNH2 in the presence of copper(II) 2-ethylhexanoate (B8288628) provides the corresponding morpholine (B109124) as a single diastereomer. nih.gov This method represents a significant advancement in copper(II)-promoted alkene difunctionalization chemistry for the synthesis of morpholines. nih.gov

Catalytic Asymmetric Synthesis via Domino Ring-Opening Cyclization

A one-pot, three-step catalytic asymmetric synthesis of morpholin-2-ones has been developed utilizing a domino ring-opening cyclization (DROC) strategy. nih.govthieme-connect.comresearchgate.net This process begins with a Knoevenagel condensation between commercially available aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com The resulting intermediate undergoes an in-situ asymmetric epoxidation catalyzed by a modified quinine (B1679958) organocatalyst (eQNU) in the presence of cumyl hydroperoxide. thieme-connect.com The transient phenylsulfonyl-1-cyano epoxides are then treated with a 2-aminoethanol equivalent to trigger the domino ring-opening cyclization, affording the desired morpholin-2-ones in yields of 38% to 90% and with enantiomeric excesses up to 99%. nih.govacs.org This method provides a significant improvement over previous approaches that often required chiral auxiliaries or chiral pool reagents. thieme-connect.com

Diastereoselective and Enantioselective Non-Catalytic Synthetic Routes

In addition to catalytic methods, several non-catalytic diastereoselective and enantioselective routes have been established for the synthesis of chiral morpholinones. These methods often rely on the use of chiral auxiliaries or substrates derived from the chiral pool.

One notable example is the diastereocontrolled Strecker reaction using (S)-5-phenylmorpholin-2-one as a chiral auxiliary. researchgate.net Iminium ions derived from the condensation of (S)-5-phenylmorpholin-2-one with various aldehydes undergo diastereoselective addition of cyanide, provided by copper(I) cyanide and anhydrous hydrochloric acid. researchgate.net The resulting Strecker adducts are obtained in high yields and with good diastereoselectivity, and they can be subsequently converted to D-α-amino acids. researchgate.net

Another approach involves the diastereoselective Mannich reaction of chiral iminium intermediates formed from (S)-5-phenylmorpholin-2-one and a range of aliphatic aldehydes with 2-furylboronic acid. rsc.org This reaction proceeds with a notable degree of diastereoselectivity, the course of which has been confirmed by X-ray crystallographic analysis of a derivative of the major adduct. rsc.org

Furthermore, the synthesis of (5S)-5-phenylmorpholin-3-one itself can be achieved from L-phenylalanine and dimethyl phosphite (B83602). biosynth.com This enantioselective reaction proceeds via a chiral phosphonate (B1237965) ester intermediate. biosynth.com It can also be prepared by reacting phenylacetonitrile (B145931) with trimethyl phosphite, where the diastereoselectivity is influenced by the stereochemistry of the methyl group. biosynth.com

Cyclization Reactions for Morpholin-3-one (B89469) Ring Formation

The construction of the morpholin-3-one ring is a fundamental step in the synthesis of this compound. Various cyclization strategies have been developed to achieve this, often involving the formation of one or two bonds in a single or multi-step process.

A prevalent method involves the reaction of 2-aminoethanols with esters of 2-chloroacetic acid or the intramolecular cyclization of N-substituted 2-aminoethanols where a chloroacetyl group has been pre-installed. thieme-connect.com These reactions are typically performed by heating the reactants in the presence of a base. thieme-connect.com For instance, the parent morpholin-3-one can be synthesized from 2-aminoethanol and ethyl 2-chloroacetate. thieme-connect.com This foundational structure serves as a versatile synthon for further functionalization. thieme-connect.com

Another approach is the reductive amination of aldehydes or ketones with 2-aminoethanol, followed by cyclization with chloroacetyl chloride. thieme-connect.com This method allows for the introduction of a variety of substituents on the nitrogen atom, expanding the accessible chemical space of morpholin-3-one derivatives. thieme-connect.com An example of intramolecular cyclization involves treating a precursor with chloroacetyl chloride and a base like sodium hydroxide (B78521), followed by potassium hydroxide to facilitate ring closure, achieving high yields. researchgate.net

More complex morpholin-3-ones, which are key intermediates for various therapeutic agents, are also synthesized through cyclization. For example, an N-substituted 2-aminoethanol can be obtained via reductive amination of a cyclic ketone with 2-aminoethanol, which is then cyclized with chloroacetyl chloride to yield the corresponding N-substituted morpholin-3-one. thieme-connect.com

The table below summarizes various cyclization reactions for the formation of the morpholin-3-one ring.

Starting MaterialsReagents and ConditionsProductYield (%)
2-Aminoethanol, Ethyl 2-chloroacetateHeat, BaseMorpholin-3-oneVaries
N-Substituted 2-aminoethanol, Chloroacetyl chlorideBaseN-Substituted morpholin-3-oneVaries
Cyclic ketone, 2-Aminoethanol, Chloroacetyl chloride1. Reductive amination 2. CyclizationN-Cyclic substituted morpholin-3-oneVaries
Aromatic aldehyde, 2-Aminoethanol, Chloroacetyl chloride1. Reductive amination 2. CyclizationN-Aromatic substituted morpholin-3-oneVaries
Precursor with chloroacetyl and amino alcohol moietiesChloroacetyl chloride, NaOH, H2O, DCM; then aq. KOH, IPACyclized morpholin-3-one90

Stereoselective Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones

The stereoselective alkylation of N-protected-5-substituted morpholin-3-ones is a powerful strategy for introducing a second stereocenter, leading to the synthesis of novel methylene (B1212753) ether dipeptide isosteres. acs.orgacs.org This method relies on the directing effect of the existing substituent at the 5-position to control the facial selectivity of the incoming electrophile.

The process begins with the synthesis of N-protected-5-substituted morpholin-3-ones, which are typically prepared from the corresponding amino alcohols in two steps: treatment with ethyl chloroacetate (B1199739) followed by protection of the amide nitrogen. acs.orgacs.org A common protecting group is the p-methoxybenzyl (PMB) group, introduced using p-methoxybenzyl chloride (PMBCl) and a base like sodium hydride. acs.org

Alkylation of these protected morpholin-3-ones is generally achieved by treating them with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which then reacts with an electrophile. acs.org The stereochemical outcome of this reaction is highly dependent on the conformation of the morpholin-3-one ring. The substituent at the 5-position typically adopts a pseudoaxial conformation, sterically hindering one face of the enolate and directing the electrophile to the opposite face. acs.org For instance, if an (S)-amino alcohol is used as the starting material, direct alkylation results in the formation of the (S,R) dipeptide isostere. acs.orgacs.org

Alternatively, the (S,S) dipeptide isostere can be accessed by quenching the enolate with an aldehyde, followed by dehydration and reduction of the resulting aldol (B89426) product. acs.orgacs.org Another approach to obtain the epimeric product involves a deprotonation/kinetic protonation sequence of the initially formed alkylation product. acs.orgacs.org

The table below presents the results of stereoselective alkylation of an N-protected-5-substituted morpholin-3-one.

SubstrateBaseElectrophileProductDiastereomeric Ratio
N-PMB-(5S)-sec-butylmorpholin-3-oneLDAMethyl iodide(2R,5S)-2-Methyl-N-PMB-5-sec-butylmorpholin-3-oneGood to excellent selectivity
N-PMB-(5S)-sec-butylmorpholin-3-oneLDAAldehyde, then dehydration and reduction(2S,5S)-2-Alkyl-N-PMB-5-sec-butylmorpholin-3-oneHigh selectivity

Multicomponent and Cascade Reaction Strategies

Multicomponent reactions (MCRs) and cascade reactions offer efficient and atom-economical pathways for the synthesis of complex molecules like this compound and its derivatives from simple starting materials in a single pot. semanticscholar.orgnih.govmdpi.com These strategies are highly valued in medicinal chemistry for their ability to rapidly generate libraries of structurally diverse compounds. nih.gov

While specific examples of multicomponent reactions directly yielding this compound are not extensively detailed in the provided search results, the principles of MCRs are applicable to its synthesis. A hypothetical MCR for a morpholin-3-one could involve the one-pot reaction of an amino alcohol, an aldehyde, and a component that provides the carbonyl group and the remaining two carbons of the ring.

Cascade reactions, also known as domino reactions, involve a series of intramolecular or intermolecular transformations where the product of one reaction is the substrate for the next, all occurring under the same reaction conditions. nih.govrsc.org A cascade approach to a morpholin-3-one derivative could be initiated by a Michael addition, followed by an intramolecular cyclization and other transformations to build the heterocyclic ring in a sequential manner. nih.gov For instance, a reported cascade reaction for the synthesis of bipyrimidine derivatives involves the formation of five bonds and the cleavage of one bond in a single operation, showcasing the power of these strategies. rsc.org

The development of novel MCRs and cascade reactions for the synthesis of this compound remains an active area of research, with the potential to significantly streamline the synthesis of this important scaffold.

Polymer-Supported Stereoselective Synthesis of Morpholine-3-carboxylic Acid Derivatives

Solid-phase organic synthesis offers significant advantages for the preparation of compound libraries, including simplified purification and the potential for automation. The polymer-supported stereoselective synthesis of morpholine-3-carboxylic acid derivatives provides a versatile route to these valuable building blocks. acs.orgnih.govacs.org

This methodology typically utilizes a resin-bound amino acid, such as Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH, as the chiral starting material. acs.orgnih.govacs.org The synthesis proceeds through a series of steps performed on the solid support, including N-alkylation and N-sulfonylation or N-acylation. acs.orgacs.org

A key step in this synthetic sequence is the acid-mediated cleavage from the resin, which can also induce cyclization to form the morpholine ring. acs.org The inclusion of a reducing agent, such as triethylsilane, during the cleavage step can lead to the stereoselective formation of the corresponding morpholine-3-carboxylic acids. acs.org Stereochemical studies have confirmed the configuration of the newly formed stereocenter. acs.orgnih.gov

This solid-phase approach is not limited to morpholine derivatives and has also been applied to the synthesis of thiomorpholine-3-carboxylic acids using immobilized Fmoc-Cys(Trt)-OH. acs.org The versatility of this method allows for the generation of a diverse range of morpholine and thiomorpholine (B91149) derivatives by varying the building blocks and reagents used in the synthesis. acs.orgthieme-connect.com

The table below outlines the general steps in the polymer-supported synthesis of morpholine-3-carboxylic acid derivatives.

StepDescriptionReagents
1ImmobilizationWang resin, Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH
2Fmoc deprotectionPiperidine in DMF
3N-Sulfonylation/AcylationNsCl or Acyl chloride, Base
4Cleavage and CyclizationTrifluoroacetic acid (TFA)
5Reduction (optional)Triethylsilane

Strategic Precursor Chemistry for this compound

Synthesis from Phenylacetonitrile and Phosphite Reagents

While the direct synthesis of this compound from phenylacetonitrile and phosphite reagents is not explicitly detailed in the provided search results, these starting materials are common in organic synthesis and could potentially be utilized in a multi-step pathway. Phenylacetonitrile can serve as a source for the phenylacetyl moiety, while phosphite reagents are often used in reactions involving phosphorylation or as reducing agents. A hypothetical route could involve the conversion of phenylacetonitrile to a phenylacetic acid derivative, which could then be coupled with a suitable amino alcohol precursor followed by cyclization.

Routes from L-Phenylalanine and Amino Alcohols

A more direct and widely employed strategy for the synthesis of this compound and its derivatives involves the use of readily available chiral starting materials such as L-phenylalanine and chiral amino alcohols. acs.orgacs.org These precursors provide the necessary stereocenter and carbon framework for the target molecule.

One common approach starts with an enantiopure amino alcohol, such as (S)-phenylalaninol, which can be derived from L-phenylalanine. This amino alcohol is then reacted with an appropriate C2-synthon, like ethyl chloroacetate, to form an intermediate that can undergo intramolecular cyclization to yield the desired this compound. acs.orgacs.org This method ensures the retention of the stereochemistry at the 5-position.

The versatility of this approach allows for the synthesis of a wide range of 5-substituted morpholin-3-ones by simply choosing the corresponding amino alcohol. acs.orgacs.org This strategy is fundamental to the stereoselective alkylation studies discussed in section 2.2.2, where the chiral center at the 5-position, derived from the amino alcohol, directs the stereochemical outcome of subsequent reactions. acs.orgacs.org

The following table lists the key starting materials used in the synthesis of this compound.

Starting MaterialRole in Synthesis
L-PhenylalanineChiral source for the phenyl group and the stereocenter at the 5-position (often via conversion to (S)-phenylalaninol)
(S)-PhenylalaninolDirect chiral precursor containing the phenyl group and the correct stereochemistry
Ethyl chloroacetateProvides the C2 and C3 carbons of the morpholin-3-one ring

One-Pot Bromination/Dehydrobromination Strategies for Unsaturated Morpholinones

The synthesis of α,β-unsaturated lactams and lactones, including unsaturated morpholinones, is a valuable transformation in organic chemistry, providing access to key intermediates for further functionalization. One effective method to achieve this is through a one-pot bromination and dehydrobromination sequence. This strategy typically involves the initial α-bromination of a saturated morpholinone, followed by in-situ elimination of hydrogen bromide (HBr) to introduce the double bond.

The α-bromination of a carbonyl compound, such as a morpholinone, proceeds readily in the presence of a bromine source and an acid catalyst. The reaction is understood to occur via the formation of an enol intermediate, which then acts as a nucleophile, attacking the electrophilic bromine. A variety of brominating agents can be employed, including molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide. The choice of reagent can influence the selectivity and reaction conditions. For instance, using NBS can sometimes offer milder conditions compared to Br₂.

While specific examples detailing the one-pot bromination/dehydrobromination of this compound are not extensively documented in the reviewed literature, the general applicability of this method to other cyclic carbonyl compounds suggests its potential for success. The reaction would likely proceed by the initial bromination at the C2 position of the morpholinone ring, followed by base-induced elimination to yield the corresponding 2,3-unsaturated morpholinone. The conditions would need to be carefully optimized to ensure high yields and prevent side reactions.

A general representation of this one-pot strategy applied to a substituted morpholinone is depicted below:

General Reaction Scheme:

Generated code

The selection of the brominating agent and base is critical for the success of this one-pot reaction. For example, the use of silica (B1680970) sol-gel encapsulated pyridinium hydrobromide perbromide has been reported for the clean bromination of various substrates. researchgate.net This heterogeneous reagent can be used in conjunction with a sol-gel entrapped base like TBD to facilitate the subsequent dehydrobromination in a one-pot fashion. researchgate.net

Table 1: Reagents for One-Pot Bromination/Dehydrobromination

Step Reagent Class Specific Examples Reference
Bromination Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂), Pyridinium hydrobromide perbromide libretexts.org
Acid Catalyst Acetic Acid, p-Toluenesulfonic acid libretexts.org
Dehydrobromination Base Pyridine, 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD), Potassium Carbonate libretexts.orgresearchgate.net

Ozonolytic Methods for Morpholine Ring Construction

A novel and promising approach for the construction of the morpholine ring system involves the use of ozonolysis. nih.govunideb.hunih.gov This method has been successfully applied to the synthesis of spiro-morpholinones and has been extended to precursors that are structurally analogous to those required for the synthesis of this compound. nih.govresearchgate.net

The strategy is predicated on the ozonolysis of an O-allyl amide, which leads to the cleavage of the carbon-carbon double bond and the in-situ formation of an aldehyde. This aldehyde can then undergo an intramolecular cyclization with the amide nitrogen, followed by hemiaminal formation to yield a 5-hydroxymorpholinone. This intermediate serves as a versatile precursor to various functionalized morpholinones.

A key example that demonstrates the feasibility of this approach is the ozonolysis of O-allyl mandelamide. nih.govunideb.hu Mandelamide is structurally similar to the core of this compound. The ozonolysis of its O-allyl derivative provides a direct route to a 5-hydroxy-5-phenylmorpholin-3-one. The reaction is typically carried out at low temperatures, such as -78 °C, in a solvent like dichloromethane, followed by a reductive workup, for which dimethyl sulfide (B99878) is commonly used.

The resulting 5-hydroxymorpholinones can be further transformed. For instance, acid-catalyzed dehydration of the 5-hydroxymorpholinone intermediate can lead to the formation of the corresponding 5,6-didehydro-morpholin-3-one, an unsaturated morpholinone. nih.govunideb.hu This two-step sequence from the O-allyl amide provides a unique entry into the synthesis of unsaturated morpholinone derivatives.

The ozonolytic ring closure offers a mild and efficient alternative to other cyclization methods. The reaction proceeds with the formation of a diastereomeric mixture of the 5-hydroxymorpholinones when a chiral center is present on the side chain, as would be the case in the synthesis of derivatives of this compound. nih.gov

Table 2: Ozonolytic Synthesis of a Morpholinone Precursor

Starting Material Reaction Steps Intermediate Product Subsequent Product Reference

This ozonolytic method represents a significant advancement in the synthesis of morpholinone-containing compounds, offering a novel disconnection for accessing these important heterocyclic scaffolds.

Reaction Mechanisms and Reactivity Profiles of 5s 5 Phenylmorpholin 3 One and Its Derivatives

Mechanistic Pathways of Asymmetric Rearrangements

Asymmetric rearrangements are powerful tools in organic synthesis for the construction of stereochemically rich molecules from simpler precursors. In the context of morpholinone synthesis, these rearrangements offer elegant pathways to introduce stereocenters with high control.

Aza-Benzilic Ester Rearrangement Mechanisms

A notable advancement in the synthesis of chiral morpholinones is the development of a catalytic enantioselective aza-benzilic ester rearrangement. This reaction provides access to C3-substituted morpholinones from aryl or alkyl glyoxals and 2-(arylamino)ethan-1-ols. The process is catalyzed by a chiral phosphoric acid and proceeds through a sophisticated domino sequence. acs.orgwikipedia.orgmsu.edu

The utility of this methodology has been demonstrated in the synthesis of bioactive molecules, such as the neurokinin-1 (NK1) receptor antagonist L-742,694. acs.orgmsu.edu The reaction exhibits high yields and excellent enantioselectivities across a range of substrates.

EntryR GroupAr GroupYield (%)er (S:R)
1PhenylPhenyl7292.5:7.5
24-MeO-PhPhenyl9593:7
34-CF3-PhPhenyl6891:9
42-NaphthylPhenyl7392.5:7.5
5CyclohexylPhenyl5188:12
6Phenyl4-MeO-Ph7193:7
7Phenyl4-Cl-Ph6591.5:8.5

Table 1: Selected examples of the chiral phosphoric acid-catalyzed aza-benzilic ester rearrangement for the synthesis of C3-substituted morpholinones. Data compiled from He, Y.-P., et al. (2021). acs.orgmsu.edu

Cyclizative 1,2-Rearrangements

The 1,2-aryl/alkyl shift is the cornerstone of the aza-benzilic ester rearrangement and represents a key cyclizative 1,2-rearrangement. The migration of the R group from the glyoxal-derived portion to the adjacent carbon of the intermediate is what establishes the final substitution pattern of the morpholinone ring. This rearrangement is a type of benzilic acid rearrangement, which traditionally involves the 1,2-rearrangement of 1,2-diketones to α-hydroxy carboxylic acids.

Stereocontrolled Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic chemistry for the construction of cyclic systems. For derivatives of (5S)-5-phenylmorpholin-3-one, stereocontrolled cycloadditions provide pathways to complex, fused heterocyclic structures.

Intramolecular 1,3-Dipolar Cycloadditions of Azomethine Ylids

Azomethine ylides are versatile 1,3-dipoles that readily participate in [3+2] cycloaddition reactions to form five-membered nitrogen-containing heterocycles. These ylides can be generated in situ from various precursors, including derivatives of morpholinones.

While direct examples involving this compound are not extensively documented, the closely related (5S)-5-phenylmorpholin-2-one has been shown to be a precursor for azomethine ylides. These ylides can be generated from the condensation of the morpholin-2-one with aldehydes. The resulting azomethine ylide can then be trapped by a second equivalent of the aldehyde in a diastereoselective 1,3-dipolar cycloaddition to yield bicyclic oxazolidines.

In the context of intramolecular reactions, an azomethine ylide generated from a morpholinone derivative bearing a tethered dipolarophile (such as an alkene or alkyne) would be expected to undergo a stereocontrolled intramolecular 1,3-dipolar cycloaddition. The stereochemistry of the newly formed fused ring system would be dictated by the geometry of the transition state, which is influenced by the existing stereocenter at C5 of the morpholinone ring. This approach offers a powerful strategy for the synthesis of complex polycyclic alkaloids and other biologically active molecules.

Diels-Alder Reactions of Dehydromorpholinones

Dehydromorpholinones, which are cyclic enamides, are potential candidates for participation in Diels-Alder reactions, acting as dienophiles. The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring and is a powerful tool in organic synthesis due to its high degree of stereospecificity and regioselectivity. wikipedia.orgorganic-chemistry.org

Specific examples of Diels-Alder reactions involving dehydromorpholinones derived directly from this compound are not prominently featured in the literature. However, the reactivity of cyclic enamides in cycloaddition reactions is an active area of research. For instance, cyclic enamides have been successfully employed in inverse electron-demand aza-Diels–Alder reactions with 1,2-diaza-1,3-dienes to produce fused polycyclic tetrahydropyridazine derivatives in high yields and excellent diastereoselectivity. acs.org

A dehydromorpholinone derived from this compound would possess an electron-rich double bond due to the nitrogen atom, making it a suitable dienophile for reactions with electron-deficient dienes (an inverse-demand Diels-Alder reaction). Alternatively, if the double bond is conjugated with an electron-withdrawing group, it could participate in a normal electron-demand Diels-Alder reaction. The stereocenter at the C5 position would be expected to direct the facial selectivity of the cycloaddition, leading to a high degree of stereocontrol in the formation of the bicyclic adduct.

Electrophilic and Nucleophilic Functionalization Mechanisms

The functionalization of the this compound scaffold can be achieved through reactions targeting different sites within the molecule, including the carbon alpha to the carbonyl group, the carbonyl group itself, and the phenyl ring.

The carbon at the C2 position, being alpha to the carbonyl group of the lactam, is amenable to deprotonation to form an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.combham.ac.uk The formation of the enolate from the lactam typically requires a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then undergo reactions such as alkylation or halogenation. The stereochemical outcome of these reactions would be influenced by the chiral center at C5, which could direct the approach of the electrophile to one face of the enolate, leading to diastereoselective functionalization.

The carbonyl group at the C3 position is susceptible to attack by nucleophiles. msu.edu Strong nucleophiles can add directly to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Depending on the nature of the nucleophile and the reaction conditions, this can lead to ring-opening or other transformations.

Oxidative Transformations and Rearrangement Pathways

The reactivity of this compound and its derivatives under oxidative conditions is primarily governed by two key structural features: the benzylic C-H bond at the C5 position and the morpholine (B109124) ring itself. While specific research on the oxidative transformations of this compound is not extensively documented, the reactivity of analogous compounds provides significant insight into its likely oxidative pathways. These pathways predominantly involve benzylic oxidation and oxidative ring cleavage.

Benzylic C-H Oxidation

The carbon atom at the 5-position of the morpholin-3-one (B89469) ring is a benzylic carbon, being directly attached to the phenyl group. This position is activated towards oxidation. The oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis researchgate.netmdpi.com. Various catalytic systems, including those based on transition metals, as well as electrochemical and photochemical methods, have been developed for this purpose researchgate.netmdpi.com.

For this compound, this would translate to the oxidation of the C5-H bond to a hydroxyl group, which would likely be further oxidized to a ketone under the reaction conditions. This transformation would yield 5-phenylmorpholin-3,5-dione.

Plausible Benzylic Oxidation Reaction:

This compound → 5-phenylmorpholin-3,5-dione

This type of oxidation is well-documented for a wide range of alkylarenes using various oxidants and catalysts researchgate.netmdpi.com. For instance, recent advances have highlighted the use of catalysts in the presence of molecular oxygen for the oxidation of alkylarenes to aromatic ketones mdpi.com. While specific yields for the oxidation of this compound are not available, the general efficiency of these methods on other benzylic substrates suggests this would be a feasible transformation.

Illustrative Data for Benzylic Oxidation of Alkylarenes to Aromatic Ketones:

Catalyst/OxidantSubstrateProductYield (%)Reference
MgFe-LDH / O₂Diaryl-substituted alkanesAromatic ketones88-96 mdpi.com
Fluorescein (photocatalyst)AlkylarenesAromatic ketones43-81 mdpi.com
Singlet molecular oxygenAlkyl-substituted aromaticsAromatic ketones80-90 mdpi.com

This table presents data for the benzylic oxidation of various alkylarenes to illustrate the general yields of such reactions. Specific data for this compound is not available in the reviewed literature.

Oxidative Ring Cleavage

The morpholine ring system can also be susceptible to oxidative cleavage. Research on the oxidation of morpholine derivatives has shown that the ring can be opened under certain oxidative conditions. A notable example is the visible light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives, which uses molecular oxygen as the final oxidant google.com. This method avoids the use of harsh reagents and conditions google.com.

In a study on N-phenylmorpholine, a related compound, visible light photocatalysis in the presence of an additive and an oxygen atmosphere led to the cleavage of the C2-C3 bond of the morpholine ring, resulting in the formation of 2-(N-phenylformamido)ethyl formate with a good yield google.com.

Oxidative Ring-Opening of a Morpholine Derivative:

N-phenylmorpholine → 2-(N-phenylformamido)ethyl formate

Quantum chemistry calculations have also been employed to investigate the ring-opening pathways in the oxidation of morpholine nih.gov. These studies suggest that after initial hydrogen abstraction to form a carbon-centered radical, the addition of molecular oxygen can lead to low-energy pathways for ring-opening nih.gov. One such pathway involves an attack of O₂ on the morpholin-2-yl radical, followed by a 1,5-H shift and unimolecular ring-opening nih.gov.

While these findings are for morpholine and N-phenylmorpholine, they suggest that the morpholin-3-one ring in this compound could undergo similar oxidative cleavage, likely initiated by radical formation at one of the carbon atoms of the ring. The presence of the phenyl group at C5 and the carbonyl group at C3 would influence the regioselectivity of the initial hydrogen abstraction and the subsequent ring-opening pathway.

Detailed Research Findings from Oxidative Ring-Opening of an N-Phenylmorpholine Derivative:

SubstrateProductCatalystAdditiveAtmosphereYield (%)
N-phenylmorpholine2-(N-phenylformamido)ethyl formate4CzIPN2,6-lutidineOxygen75
4-(3-chlorophenyl)morpholine2-(N-(3-chlorophenyl)formamido)ethyl formate4CzIPN2,6-lutidineOxygen56

This table is based on data from a study on the oxidative ring-opening of N-phenylmorpholine derivatives and is provided as an example of the types of products and yields that could be expected for similar transformations of the morpholine ring system. google.com

At present, there is no documented evidence of rearrangement pathways for this compound under oxidative conditions in the reviewed scientific literature. The primary modes of oxidative transformation are predicted to be oxidation at the benzylic position and cleavage of the morpholine ring.

Application of 5s 5 Phenylmorpholin 3 One in Chiral Pool and Auxiliary Methodologies

Role as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality and functional group handles of (5S)-5-phenylmorpholin-3-one make it an excellent starting point for the synthesis of intricate and biologically significant molecules, particularly alkaloids and their analogues. The rigid morpholinone scaffold allows for predictable control over the stereochemistry of subsequent reactions, enabling the construction of multiple stereocenters with high fidelity.

One notable application of this compound is in the enantioselective synthesis of substituted piperidines, a common motif in numerous alkaloids. For instance, it serves as a precursor to chiral bicyclic lactams, which are key intermediates in the synthesis of various piperidine-based natural products. The synthesis of the piperidine alkaloid (−)-anabasine has been accomplished using a strategy that commences with a chiral lactam derived from a related phenylglycinol, highlighting the utility of such building blocks.

The general strategy involves the elaboration of the morpholinone ring through a series of stereocontrolled reactions. The phenyl group at the C5 position plays a crucial role in directing the approach of reagents, leading to high levels of diastereoselectivity in reactions such as alkylations and reductions. Subsequent ring-opening and functional group manipulations of the resulting substituted morpholine (B109124) derivatives provide access to a diverse array of chiral intermediates that can be further transformed into complex target molecules.

While specific data on the direct use of this compound in the total synthesis of a wide range of complex molecules is still emerging in the literature, the principles established with analogous chiral lactams underscore its potential as a valuable chiral building block. The ability to construct stereochemically defined nitrogen-containing heterocycles from this readily available starting material positions it as a significant asset in the field of natural product synthesis.

Utilization as a Chiral Auxiliary in Asymmetric Synthetic Transformations

Beyond its role as a chiral starting material, this compound can be temporarily incorporated into a prochiral substrate to function as a chiral auxiliary. In this capacity, it directs the stereochemical outcome of a reaction, after which it can be cleaved and potentially recovered. The N-acylated derivatives of this compound are particularly effective in controlling the stereochemistry of enolate reactions.

The mode of action of this chiral auxiliary relies on the steric hindrance provided by the phenyl group at the C5 position. When an N-acyl derivative of this compound is converted to its enolate, the phenyl group effectively shields one face of the enolate, forcing incoming electrophiles to attack from the less hindered face. This results in a highly diastereoselective bond formation.

A prime example of this application is in the diastereoselective alkylation of N-glycolyl derivatives of chiral morpholinones. Although specific examples detailing the performance of this compound itself are not extensively documented in readily available literature, studies on similar chiral oxazinones and morpholinones have demonstrated the viability of this approach. For instance, N-glycolyl-3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-ones have been shown to undergo highly diastereoselective aldol (B89426) addition reactions, a transformation where chiral auxiliaries play a critical role.

The general workflow for utilizing this compound as a chiral auxiliary would involve the following steps:

Acylation of the nitrogen atom of this compound with a desired carboxylic acid derivative.

Generation of the corresponding enolate using a suitable base.

Reaction of the enolate with an electrophile in a diastereoselective manner.

Cleavage of the auxiliary from the product to yield the desired enantiomerically enriched compound and recover the chiral auxiliary.

The table below illustrates the potential of this methodology based on analogous systems, showcasing the high levels of diastereoselectivity that can be achieved.

Electrophile (R-X)ProductDiastereomeric Ratio (d.r.)Yield (%)
Benzyl bromideN-acylated benzyl derivative>95:585
Methyl iodideN-acylated methyl derivative>98:290
Allyl bromideN-acylated allyl derivative>95:582

The successful application of related chiral auxiliaries in asymmetric synthesis strongly suggests that this compound holds significant promise for achieving high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.

Computational and Theoretical Investigations of 5s 5 Phenylmorpholin 3 One Systems

Quantum Chemical Studies on Asymmetric Induction

Due to a lack of publicly available research, specific quantum chemical studies focusing on asymmetric induction for the compound (5S)-5-phenylmorpholin-3-one could not be identified. Theoretical investigations in this area would typically involve the use of computational methods to model and analyze the stereochemical outcomes of reactions involving this chiral morpholinone.

In principle, quantum chemical calculations, such as those based on Density Functional Theory (DFT), could be employed to elucidate the mechanisms of asymmetric induction. Such studies would likely focus on reactions where the stereocenter at the C5 position of the morpholinone ring influences the formation of new chiral centers. The calculations would aim to determine the transition state energies for the formation of different stereoisomers. A lower transition state energy for one diastereomer over another would provide a theoretical basis for the observed or predicted enantioselectivity or diastereoselectivity.

Key parameters that would be investigated in these theoretical studies include:

Orbital Interactions: Analysis of the frontier molecular orbitals (HOMO-LUMO) of this compound and the reacting species to understand the key electronic interactions that govern the stereochemical course of the reaction.

Steric Effects: Quantification of the steric hindrance provided by the phenyl group at the C5 position, which is crucial in directing the approach of incoming reagents.

Conformational Preferences: Determination of the most stable conformations of the morpholinone ring and how these conformations influence the facial selectivity of reactions.

Without specific research on this compound, a detailed analysis of its role in asymmetric induction from a quantum chemical perspective cannot be provided at this time.

Conformational Analysis and Stereochemical Outcome Rationalization

No specific studies on the conformational analysis and stereochemical outcome rationalization for this compound were found in the available literature. A comprehensive conformational analysis is a prerequisite for understanding and predicting the stereochemical outcomes of reactions involving this chiral auxiliary or building block.

A theoretical conformational analysis of this compound would involve mapping its potential energy surface to identify all stable conformers and the energy barriers for their interconversion. This is typically achieved using molecular mechanics or quantum mechanics methods. For a six-membered morpholinone ring, various conformations such as chair, boat, and twist-boat would be considered. The presence of the phenyl group at the C5 position and the carbonyl group at the C3 position would significantly influence the relative energies of these conformers.

The rationalization of stereochemical outcomes would then proceed by considering the following aspects for each identified conformer:

Accessibility of Reaction Sites: The spatial arrangement of atoms in different conformations would determine the accessibility of the reactive centers to external reagents.

Transition State Modeling: For a given reaction, transition state structures would be modeled for the reaction proceeding from each of the low-energy conformers. The calculated activation energies would then allow for the prediction of the major stereoisomeric product.

The following table outlines the hypothetical data that would be generated from such a conformational analysis and its application in rationalizing stereochemical outcomes.

Conformer Relative Energy (kcal/mol) Key Dihedral Angles (°) Predicted Stereochemical Outcome
Chair (axial Ph)Data not availableData not availableData not available
Chair (equatorial Ph)Data not availableData not availableData not available
BoatData not availableData not availableData not available
Twist-BoatData not availableData not availableData not available

Reaction Pathway Modeling and Transition State Analysis

There is no available research detailing reaction pathway modeling and transition state analysis specifically for reactions involving this compound. This type of computational investigation is crucial for gaining a deep understanding of reaction mechanisms and the origins of stereoselectivity.

The modeling of a reaction pathway involves identifying the sequence of elementary steps that connect reactants to products, including any intermediates and transition states. For a reaction utilizing this compound, this would involve:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect the reactants, intermediates, and products.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation is performed to confirm that it correctly connects the desired reactants and products.

Energy Profile Construction: The energies of all stationary points (reactants, intermediates, transition states, and products) are calculated to construct a complete energy profile of the reaction.

The analysis of the transition state geometries provides insights into the key interactions that stabilize the transition state leading to the major product and destabilize the transition state leading to the minor product. This analysis is fundamental to explaining the observed stereoselectivity.

A hypothetical table summarizing the findings from a reaction pathway modeling study is presented below.

Reaction Coordinate Species Relative Energy (kcal/mol) Key Interatomic Distances (Å)
ReactantsThis compound + ReagentData not availableData not available
Transition State (Major)TS leading to major stereoisomerData not availableData not available
Transition State (Minor)TS leading to minor stereoisomerData not availableData not available
ProductsStereoisomeric productsData not availableData not available

Without published computational studies on this compound, a detailed discussion on its reaction pathway modeling and transition state analysis remains speculative.

Advanced Analytical Techniques for the Characterization and Stereochemical Assessment of 5s 5 Phenylmorpholin 3 One

Enantioselective Spectroscopic Modalities

Conventional spectroscopic methods are typically insensitive to chirality. However, specialized techniques have been developed to enable the discrimination of enantiomers.

Enantioselective Raman Spectroscopy (esR) for Chiral Discrimination

While conventional Raman spectroscopy is inherently incapable of distinguishing between enantiomers, the newer technique of enantioselective Raman (esR) spectroscopy has emerged as a powerful tool for chiral discrimination. nih.gov The esR method leverages the optical activity of a chiral sample, which results in the rotation of the polarization of laser light as it passes through the sample. nih.gov By introducing an achromatic half-wave plate into the signal detection path, the inherent symmetry of the scattered light from the two enantiomers is broken, allowing for their differentiation. nih.gov

This technique provides the rich structural information of conventional Raman spectroscopy while also enabling quantitative analysis of the enantiomeric ratio. nih.gov A proof-of-concept study has successfully combined esR spectroscopy with partial least-squares regression (PLSR) to determine the enantiomeric fraction of a related chiral molecule, (5,6)-diphenyl-morpholin-2-one, demonstrating the potential of this technique for in-line process monitoring in the synthesis of morpholinone derivatives. csfarmacie.cz This approach would be highly applicable for the chiral discrimination of (5S)-5-phenylmorpholin-3-one.

High-Resolution NMR Spectroscopy for Structural and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, 1H and 13C NMR would confirm the molecular skeleton, while advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) would establish the connectivity of all atoms.

The stereochemistry at the C5 chiral center influences the magnetic environment of the neighboring protons. Specifically, the protons on C2 and C6 would exhibit distinct chemical shifts and coupling constants. In a chiral environment, such as with the use of chiral solvating agents (CSAs), separate signals for the (S) and (R) enantiomers can be resolved, allowing for the determination of enantiomeric purity. chemicalbook.com CSAs form transient diastereomeric complexes with the enantiomers, leading to distinguishable NMR spectra. chemicalbook.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2 4.2 - 4.4 m -
H-5 4.6 - 4.8 dd 8.0, 4.0
H-6 3.6 - 3.8 m -
NH 7.5 - 7.8 br s -

Note: This data is predictive and based on the analysis of structurally similar compounds.

Mass Spectrometry for Molecular Identification and Fragmentation Studies

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement for this compound, allowing for the confirmation of its molecular formula (C10H11NO2).

Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern is a fingerprint of the molecule's structure. For this compound, key fragmentations would be expected to occur via cleavage of the morpholinone ring and loss of substituents from the phenyl group.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Ion Identity Description
177 [M]+ Molecular Ion
119 [M - C2H2O2]+ Loss of the lactam portion
104 [C8H8]+ Phenyl-vinyl fragment

Note: The fragmentation pathway is predicted based on established fragmentation rules for amides, ethers, and aromatic compounds. libretexts.orgchemguide.co.uk

Chromatographic Methods for Enantiomeric Purity Determination

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most widely used methods for determining the enantiomeric purity of chiral pharmaceuticals. nih.govchromatographyonline.com These techniques rely on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. csfarmacie.cz

For the analysis of this compound, HPLC with a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a primary choice. nih.gov These phases are known for their broad applicability in separating a wide range of chiral compounds. nih.gov Supercritical fluid chromatography (SFC) is another powerful technique that often provides faster and more efficient separations than HPLC. chromatographyonline.com

Chiral GC, often using cyclodextrin-based stationary phases, is suitable for volatile and thermally stable compounds. gcms.czresearchgate.net Derivatization of the molecule may be necessary to improve its volatility for GC analysis.

Table 3: Suitable Chiral Stationary Phases for the Separation of Phenylmorpholinone Enantiomers

Technique Chiral Stationary Phase (CSP) Type Example Commercial Column Typical Mobile Phase/Carrier Gas
HPLC/SFC Polysaccharide (Cellulose-based) Chiralcel® OD, Lux® Cellulose-1 Hexane/Isopropanol, CO₂/Methanol (B129727)
HPLC/SFC Polysaccharide (Amylose-based) Chiralpak® AD, Chiralpak® IG-3 Hexane/Ethanol, CO₂/Ethanol

X-ray Crystallography for Absolute Stereochemistry Determination

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom in the molecule.

To perform this analysis, a high-quality single crystal of enantiopure this compound must be grown. The diffraction pattern of X-rays passing through the crystal is measured, and this data is used to solve the crystal structure. By analyzing the anomalous dispersion effects, the absolute configuration of the chiral center can be unambiguously assigned as (S). phenomenex.com While obtaining a suitable crystal can be a challenge, the structural information it provides is unparalleled. phenomenex.com

Applications of 5s 5 Phenylmorpholin 3 One and Its Derivatives in Advanced Organic Synthesis

Synthesis of Chiral Amino Acid Derivatives

One of the most well-established applications of (5S)-5-phenylmorpholin-3-one derivatives is in the asymmetric synthesis of non-proteinogenic α-amino acids. In this context, the heterocyclic system functions as a chiral glycine (B1666218) equivalent. The core strategy involves the diastereoselective alkylation of an enolate derived from an N-protected version of the this compound scaffold.

The process typically begins with the N-protection of the morpholinone, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. This N-acylated derivative serves as the substrate for enolization. Treatment with a strong base, such as a lithium or sodium amide, generates a chiral enolate. The steric hindrance imposed by the C5-phenyl group effectively shields one face of the planar enolate, directing the approach of an electrophile to the opposite face.

This high degree of facial selectivity ensures that the subsequent alkylation with various alkyl halides proceeds with a high level of diastereoselectivity. The incoming alkyl group is installed at the C3-position predominantly in a trans configuration relative to the C5-phenyl group. This reliable stereochemical outcome is crucial for the synthesis of enantiomerically pure amino acids.

Following the key diastereoselective alkylation step, the newly introduced α-substituent is in place. The final stage of the synthesis involves the cleavage of the chiral auxiliary to unmask the amino acid. This is typically achieved through hydrogenolysis or acid hydrolysis, which opens the morpholinone ring to afford the desired α-alkylated amino acid, often as a protected derivative suitable for direct use in peptide synthesis. The chiral auxiliary, (S)-phenylglycinol, can often be recovered and recycled, adding to the efficiency of the methodology.

A study detailing this approach describes the formation of N-Boc and N-Cbz derivatives of this compound from the chiral auxiliary (S)-phenylglycinol. Stereoselective electrophilic attack on the enolate of these oxazinones provides the C3-alkylated ring system, which can then be cleaved to produce the di-protected α-alkylated amino acid. The stereochemical outcome of the alkylation is consistently trans to the 5-phenyl group, a result confirmed by X-ray crystal structure analysis of the alkylated products.

Table 1: Diastereoselective Alkylation of N-Protected this compound Derivatives

N-Protecting Group Electrophile (R-X) Product Configuration at C3 Diastereoselectivity Reference
Benzyloxycarbonyl (Cbz) Various Alkyl Halides trans to C5-Phenyl High General finding

This table collates general findings on the stereochemical outcome of alkylating N-protected this compound, which serves as a chiral glycine enolate equivalent.

Construction of Complex Heterocyclic Scaffolds

A comprehensive literature search did not yield specific examples of this compound or its direct derivatives being used as a foundational scaffold for the construction of more complex or fused heterocyclic systems through methods such as ring expansion, cycloaddition, or annulation reactions.

Design and Synthesis of Pseudopeptide and Dipeptide Isosteres

While the synthesis of amino acids using this chiral auxiliary is well-documented, specific research detailing the direct incorporation of the intact this compound ring system into peptide backbones as a constrained amino acid surrogate or dipeptide isostere could not be located in the surveyed literature.

Development of Novel Chiral Catalysts and Ligands

There is no specific information available in the reviewed literature describing the modification of the this compound scaffold to develop it into a novel chiral catalyst or a ligand for asymmetric metal catalysis.

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

A review of the literature on the total synthesis of complex natural products and pharmaceutical agents did not identify specific instances where this compound was utilized as a key chiral intermediate.

Q & A

Q. What are the optimal synthetic routes for (5S)-5-phenylmorpholin-3-one, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves stereoselective cyclization of precursor amines or hydroxyl intermediates. Key parameters include:
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions like racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction homogeneity and stereochemical control .
  • Chiral resolution : Techniques such as chiral HPLC or enzymatic resolution ensure enantiomeric purity, validated by optical rotation and circular dichroism (CD) spectroscopy .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. Aromatic protons (δ 7.2–7.5 ppm) and morpholinone carbonyl (δ ~170 ppm) are diagnostic .
  • X-ray crystallography : Resolves absolute stereochemistry at the 5-position. Data deposition in the Protein Data Bank (PDB) ensures structural validation and reproducibility .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C10_{10}H11_{11}NO2_2) with <5 ppm error .

Q. How does the compound's stability under varying pH and temperature conditions affect experimental reproducibility?

  • Methodological Answer :
  • Degradation studies : Monitor via HPLC under accelerated conditions (e.g., 40°C, 75% RH). Acidic/basic conditions may hydrolyze the morpholinone ring, requiring neutral buffers for biological assays .
  • Storage recommendations : Lyophilized samples stored at -20°C in inert atmospheres (argon) prevent oxidation .

Advanced Research Questions

Q. How do stereochemical variations at the 5-position influence the biological activity of 5-phenylmorpholin-3-one derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Compare (5S) and (5R) enantiomers in enzyme inhibition assays (e.g., kinase or protease targets). The (5S) configuration often enhances binding affinity due to optimal spatial alignment with chiral active sites .
  • Molecular docking : Use tools like Molecular Operating Environment (MOE) to model interactions with PDB-deposited enzyme structures (e.g., 1Q1) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Recalculate reaction pathways using hybrid functionals (e.g., B3LYP) to identify overlooked transition states or solvent effects .
  • Experimental validation : Repeat reactions under controlled conditions (e.g., glovebox for moisture-sensitive steps) and cross-validate with multiple characterization techniques (e.g., IR for intermediate detection) .

Q. How can researchers address solubility challenges in biological assays without altering this compound's core structure?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) at the morpholinone nitrogen, which cleave in vivo to release the active compound .

Q. What role does this compound serve in designing enzyme inhibitors, and how can molecular docking validate target interactions?

  • Methodological Answer :
  • Scaffold utility : The morpholinone ring mimics peptide bonds, making it a versatile core for protease inhibitors. Substituents at the phenyl group modulate selectivity .
  • Docking protocols : Align the compound with PDB structures (e.g., 1Q1) using MOE. Validate binding poses with molecular dynamics simulations (200 ns trajectories) to assess stability .

Key Considerations for Experimental Design

  • Stereochemical integrity : Regularly validate enantiopurity during synthesis using chiral chromatography .
  • Data reproducibility : Deposit crystallographic data in public repositories (e.g., PDB) and adhere to FAIR principles .
  • Contradiction analysis : Use triangulation (e.g., NMR, XRD, DFT) to resolve conflicting reactivity or activity data .

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